methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is a sulfonamide derivative featuring a benzoate ester core, a sulfamoyl bridge, and a 4-fluorophenyl-substituted thiazole ring linked via an ethyl group. This structure combines aromatic, heterocyclic, and sulfonamide motifs, which are common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 4-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-26-19(23)14-4-8-17(9-5-14)28(24,25)21-11-10-16-12-27-18(22-16)13-2-6-15(20)7-3-13/h2-9,12,21H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVIGBFWCHRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfamoyl Linkage: The sulfamoyl group can be introduced by reacting the thiazole derivative with a suitable sulfonamide.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the sulfamoyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Studies: It can be used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Selected Compounds
Physicochemical Properties
- Solubility : The benzoate ester in the target may increase lipophilicity compared to ’s benzamide analog, which has a polar amide group .
Substituent Effects
- Fluorine Impact : The 4-fluorophenyl group in the target enhances electron-withdrawing effects and metabolic stability relative to ’s 2,4-difluorophenyl derivatives .
- Heterocycle Variation : Replacing thiazole (target) with oxazole () or triazine () alters ring electronics and hydrogen-bonding capacity, influencing target selectivity .
Biological Activity
Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20FNO3S
- Molecular Weight : 357.43 g/mol
- CAS Number : Not available in the current literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent sulfamoylation. The synthetic route often employs standard laboratory techniques such as reflux, crystallization, and chromatography for purification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus at low concentrations (1 µg/mL). The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of enzymatic functions critical for bacterial survival .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies indicate that similar thiazole-based compounds exhibit efficacy against fungi such as Aspergillus niger and Apergillus oryzae, suggesting a broad-spectrum antimicrobial potential .
Acetylcholinesterase Inhibition
Compounds with thiazole moieties have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Some derivatives have shown promising inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications in cognitive disorders .
Study 1: Antimicrobial Evaluation
In a study conducted by Prajapati et al., various thiazole derivatives were synthesized and screened for antimicrobial activity. This compound was among the compounds tested, demonstrating significant inhibition against both gram-positive and gram-negative bacteria .
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | E. coli | 1 |
| This compound | S. aureus | 1 |
| Control (Standard Antibiotic) | E. coli | <0.5 |
Study 2: AChE Inhibition
In another investigation focusing on neuroprotective agents, compounds similar to this compound were synthesized and tested for AChE inhibition. The results indicated that certain derivatives could effectively inhibit the enzyme, with implications for developing new treatments for Alzheimer’s disease .
Q & A
Basic: What are the common synthetic pathways for methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfamoylation and esterification. Key steps include:
- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-haloketones (e.g., 4-fluorophenyl-substituted intermediates) under reflux in ethanol .
- Sulfamoylation : Coupling of the thiazole-ethylamine intermediate with 4-sulfamoylbenzoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid under reflux .
Critical conditions : Temperature control (<60°C for sulfamoylation to prevent decomposition), inert atmosphere (N₂/Ar for moisture-sensitive steps), and solvent purity (dry DMF for coupling reactions). Yields improve with stoichiometric precision and intermediate purification via column chromatography .
Advanced: How can researchers optimize reaction conditions to mitigate by-product formation during sulfamoylation?
By-product formation (e.g., dimerization or over-sulfonation) is minimized by:
- Controlled reagent addition : Slow addition of sulfamoyl chloride to the amine-thiazole intermediate to avoid exothermic side reactions .
- pH modulation : Maintaining a slightly basic environment (pH 8–9) using triethylamine to stabilize reactive intermediates .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility while reducing nucleophilic side reactions .
Advanced monitoring via HPLC or LC-MS during reaction progression allows real-time adjustment of parameters .
Basic: What analytical techniques are recommended for characterizing this compound and confirming its purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
- Thermal analysis (TGA/DSC) : Stability evaluation under controlled heating (degradation onset >200°C under nitrogen) .
Advanced: What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values in cytotoxicity assays)?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay with fixed cell lines like HeLa or MCF-7) .
- Control normalization : Use reference compounds (e.g., doxorubicin for anticancer studies) to calibrate inter-lab variability .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Example : A 2025 study reported IC₅₀ = 12 µM (HeLa cells), while another found 25 µM; normalization to reference agents revealed differences in cell passage numbers as the key variable .
Basic: How should the compound be handled and stored to ensure long-term stability?
- Storage : In airtight, amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the sulfamoyl group .
- Handling : Use desiccated glove boxes for weighing; avoid prolonged exposure to >40% humidity .
- Stability monitoring : Quarterly HPLC checks to detect degradation (e.g., benzoic acid formation from ester hydrolysis) .
Advanced: What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound’s antimicrobial activity?
- Molecular docking : Simulations against bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina to identify key interactions (e.g., fluorophenyl-thiazole stacking with Tyr-122) .
- SAR libraries : Synthesize analogs with modified substituents (e.g., replacing –F with –Cl or –OCH₃) and test MIC values against Gram-positive/-negative strains .
- Resistance profiling : Serial passage assays to monitor mutation rates in S. aureus exposed to sub-MIC concentrations .
Key finding : The sulfamoyl group enhances membrane penetration, while the thiazole ring contributes to target binding .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?
- Transcriptomics : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Kinase profiling : Use kinase inhibitor beads (KIBs) to capture target kinases in cell lysates post-treatment .
- In vivo xenografts : Dose-response studies in BALB/c mice with tumor volume monitoring (e.g., 10–50 mg/kg dosing) .
Case study : A 2025 study linked the compound’s activity to ROS induction in mitochondria, validated via JC-1 staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
